molecular formula C16H25FN2 B2461453 1-(4-Fluorophenyl)-4-hexylpiperazine CAS No. 866151-35-1

1-(4-Fluorophenyl)-4-hexylpiperazine

Cat. No.: B2461453
CAS No.: 866151-35-1
M. Wt: 264.388
InChI Key: PMJXNJOUDBECRM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-hexylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorophenyl group attached to a hexyl chain, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-hexylpiperazine typically involves the reaction of 4-fluoroaniline with hexyl bromide in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-hexylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Fluorophenyl)-4-hexylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-hexylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4-hexylpiperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike 4-Fluoroamphetamine, it is not primarily used as a stimulant but has broader applications in medicinal chemistry and research .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-hexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2/c1-2-3-4-5-10-18-11-13-19(14-12-18)16-8-6-15(17)7-9-16/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXNJOUDBECRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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